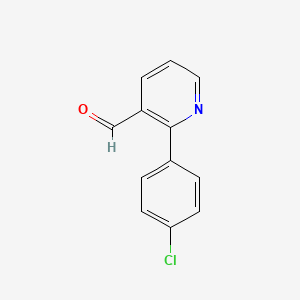

2-(4-Chlorophenyl)nicotinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

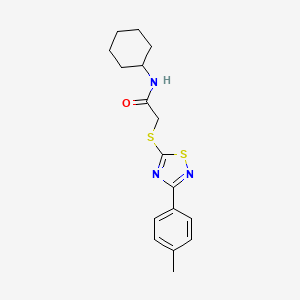

2-(4-Chlorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H8ClNO . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)nicotinaldehyde consists of a nicotinaldehyde group attached to a chlorophenyl group . The molecular weight of this compound is 217.65 .Aplicaciones Científicas De Investigación

Antiviral Activity and Heterocyclic Compound Synthesis

2-(4-Chlorophenyl)nicotinaldehyde, as part of the broader nicotinaldehyde family, has been utilized in the synthesis of heterocyclic compounds showing potential antiviral activities. One study involved reacting nicotinaldehyde with 2-cyanoethanethioamide to yield various heterocyclic compounds, which were then evaluated for cytotoxicity and antiviral activities against HSV1 and HAV (Attaby et al., 2007).

Pharmaceutical Reaction Monitoring

In pharmaceutical research, methods such as electrospray ion mobility-mass spectrometry (ESI-IMMS) have been employed for real-time monitoring of pharmaceutical reactions involving nicotinaldehyde. This methodology is vital for understanding the dynamics of pharmaceutical synthesis, particularly in complex reactions (Roscioli et al., 2013).

Photocatalytic Degradation Studies

The compound's derivatives have been investigated for their role in photocatalytic degradation processes. For example, studies on titanium dioxide suspensions doped with copper sulfate, involving chlorophenols, demonstrate how these complexes can be utilized for environmental remediation and pollution control (Lin et al., 2018).

Biological Activity and Compound Synthesis

2-(4-Chlorophenyl)nicotinaldehyde has been used in the synthesis of various compounds with potential biological activities. Compounds synthesized from nicotinaldehydes have been screened for antimicrobial, free-radical scavenging, and α-glucosidase inhibitory activities, indicating their potential therapeutic applications (Bhimapaka et al., 2020).

Enzymatic and Biosensor Applications

Nicotinaldehyde, including its derivatives, plays a role in the study of enzymes and biosensors. For instance, nicotinaldehydes have been identified as potent inhibitors of nicotinamidases, enzymes widely distributed across various biological entities but not found in mammals. These studies contribute to our understanding of enzyme mechanisms and potential therapeutic targets (French et al., 2010).

Mecanismo De Acción

Mode of Action

The exact mode of action of 2-(4-Chlorophenyl)nicotinaldehyde is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, such as binding to active sites, altering protein conformation, or blocking enzymatic pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNJVFWVQRIGKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2370555.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2370557.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2370559.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2370564.png)

![(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid](/img/structure/B2370568.png)

![11-(2-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2370573.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2370576.png)